molecular formula C8H10ClNO B12428279 2,3-Dihydrobenzofuran-4-amine hydrochloride

2,3-Dihydrobenzofuran-4-amine hydrochloride

Cat. No.: B12428279
M. Wt: 171.62 g/mol
InChI Key: ZONVFYOILBYRAM-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-4-amine hydrochloride is a chemical compound with the molecular formula C8H9NO·HCl It is a derivative of benzofuran, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrobenzofuran-4-amine hydrochloride can be achieved through several methods. One common approach involves the cyclization of N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide in the presence of hydrobromic acid (HBr) under an inert atmosphere . Another method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzofuran-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amine derivatives, and substitution can result in various substituted benzofuran derivatives.

Scientific Research Applications

Antidepressant and Neuroprotective Potential

Research indicates that 2,3-dihydrobenzofuran-4-amine hydrochloride serves as a lead compound in the development of new antidepressants and neuroprotective agents. Its structural features, particularly the benzofuran core, contribute to its biological activity, making it a candidate for further investigation in treating mood disorders and neurodegenerative diseases.

Dipeptidyl Peptidase-4 Inhibition

Recent studies have highlighted the compound's role as a potential Dipeptidyl Peptidase-4 inhibitor. This enzyme is crucial in glucose metabolism, and compounds derived from similar structures have shown significant inhibition rates, suggesting that this compound may also exhibit antidiabetic properties .

Antimicrobial Activity

The benzofuran scaffold is recognized for its antimicrobial properties. Compounds related to this compound have been evaluated for their efficacy against various pathogens. Some derivatives have demonstrated potent activity against bacteria and fungi, indicating that this compound could be developed into an effective antimicrobial agent .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing starting materials with appropriate functional groups to form the benzofuran structure.
  • Reduction Reactions : Converting suitable precursors into the desired amine form through reduction techniques.
    These synthetic routes not only demonstrate the versatility of the compound but also allow for the development of various derivatives with enhanced biological activities .

Case Study: Antidiabetic Properties

A notable study focused on the design of derivatives based on natural products that inhibit Dipeptidyl Peptidase-4 activity. The findings revealed that certain modifications to the benzofuran core significantly increased potency, suggesting pathways for optimizing this compound as a therapeutic agent for diabetes management .

Case Study: Antimicrobial Efficacy

In another investigation, derivatives of benzofuran were tested against various microbial strains. The results indicated that specific substitutions on the benzofuran ring enhanced antimicrobial activity significantly, providing insights into how structural modifications can lead to improved efficacy against resistant strains of bacteria and fungi .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityStructural Features
This compoundAntidepressant, AntimicrobialBenzofuran core with amino group
PsoralenAntimicrobial, AnticancerFurocoumarin derivative
7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochlorideAntimicrobialFluorine substitution on benzofuran

This table illustrates how structural variations among related compounds can influence their biological activities and therapeutic applications.

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzofuran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,3-Dihydrobenzofuran-4-amine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

2,3-Dihydrobenzofuran-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its benzofuran core structure, which contributes to its biological activity. The compound's chemical formula is C8H10ClNOC_8H_{10}ClN_O, and it possesses a molecular weight of approximately 171.62 g/mol.

1. Inhibition of Bromodomain Proteins

Recent studies have highlighted the compound's role as a potent inhibitor of Bromo and Extra Terminal (BET) proteins, particularly the second bromodomain (BD2). A study demonstrated that derivatives of 2,3-dihydrobenzofuran showed 1000-fold selectivity for BD2 over BD1, indicating a significant potential for therapeutic applications in cancer treatment .

Table 1: Potency and Selectivity of 2,3-Dihydrobenzofuran Derivatives

CompoundBD1 pIC50BD2 pIC50Selectivity (fold)
Compound A7.18.1200
Compound B4.87.91600

2. PARP-1 Inhibition

Another area of research involves the compound's derivatives acting as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). These inhibitors have shown promising results in selectively targeting cancer cells, particularly those deficient in BRCA2. For instance, one derivative exhibited an IC50 value as low as 0.079μM0.079\mu M, indicating high potency against PARP-1 activity .

Table 2: Inhibition Potency of PARP-1 Inhibitors Derived from 2,3-Dihydrobenzofuran

CompoundIC50 (μM)Selectivity
Compound X0.718High
Compound Y0.079Very High

The mechanism through which 2,3-dihydrobenzofuran derivatives exert their biological effects primarily involves their interaction with specific protein targets. For instance, the binding of these compounds to the catalytic site of PARP-1 has been elucidated through X-ray crystallography, revealing critical interactions that stabilize the binding .

Case Study: Cancer Therapy

In a study involving BRCA2-deficient DT40 cells, a derivative of 2,3-dihydrobenzofuran was tested for cytotoxicity and showed selective killing effects at concentrations significantly lower than traditional chemotherapeutics. This underscores the potential for targeted cancer therapies utilizing this compound .

Case Study: Pharmacokinetics

Pharmacokinetic studies in rat models indicated favorable absorption and distribution characteristics for certain derivatives of 2,3-dihydrobenzofuran. For example, one compound demonstrated an in vivo clearance rate that supports its progression into clinical trials due to its promising bioavailability profile .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-4-amine;hydrochloride

InChI

InChI=1S/C8H9NO.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3H,4-5,9H2;1H

InChI Key

ZONVFYOILBYRAM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C21)N.Cl

Origin of Product

United States

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